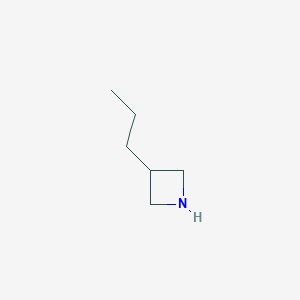

3-Propylazetidine

説明

BenchChem offers high-quality 3-Propylazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propylazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C6H13N |

|---|---|

分子量 |

99.17 g/mol |

IUPAC名 |

3-propylazetidine |

InChI |

InChI=1S/C6H13N/c1-2-3-6-4-7-5-6/h6-7H,2-5H2,1H3 |

InChIキー |

AJLSDOXGTDKVBV-UHFFFAOYSA-N |

正規SMILES |

CCCC1CNC1 |

製品の起源 |

United States |

A Technical Guide to 3-Propylazetidine: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of 3-propylazetidine, a saturated heterocyclic scaffold of increasing interest in medicinal chemistry. We will detail its core physicochemical properties, outline a robust synthetic and purification protocol, describe methods for its analytical characterization, and discuss its relevance and applications in modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and metabolic advantages of this azetidine derivative.

The Ascendancy of the Azetidine Scaffold in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged structures in medicinal chemistry.[1][2] Their inherent high ring strain and sp3-rich, non-planar geometry offer a unique combination of structural rigidity and metabolic stability.[1][3] This allows for precise vectoral orientation of substituents into protein binding pockets while often improving key pharmacokinetic parameters like solubility and metabolic resilience compared to more conventional carbocyclic or larger heterocyclic rings.[3]

The incorporation of azetidine motifs is a validated strategy in pharmaceutical development, with several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, featuring this core structure to enhance efficacy and pharmacokinetic profiles.[1][2] The 3-propylazetidine variant represents a valuable building block, combining the foundational benefits of the azetidine core with a lipophilic propyl substituent that can be used to probe hydrophobic pockets in target proteins.

Core Physicochemical Properties of 3-Propylazetidine

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and biological screening.

Chemical Structure and Isomerism

3-Propylazetidine consists of a central four-membered azetidine ring substituted with a propyl group at the 3-position. The structure is non-planar. Unless a specific enantiomer is synthesized, it exists as a racemic mixture of two enantiomers.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are foundational data points for any chemical entity.

Tabulated Physicochemical Data

The following table summarizes key known and predicted properties for 3-propylazetidine.

| Property | Value | Source |

| CAS Number | 897019-54-4 | AChemBlock[4] |

| Molecular Formula | C₆H₁₃N | AChemBlock[4] |

| Molecular Weight | 99.18 g/mol | AChemBlock[4] |

| Appearance | Colorless to yellow oil or semi-solid | AChemBlock[4] |

| Purity | Typically ≥97% | AChemBlock[4] |

Synthesis and Purification

The synthesis of 3-substituted azetidines can be challenging due to the ring strain of the four-membered heterocycle.[5] However, several reliable strategies have been developed. A common and effective approach involves the cyclization of a suitably functionalized linear precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-propylazetidine starts with a protected 3-azetidinone. The propyl group can be introduced via a Grignard reaction, followed by reduction and deprotection. This approach offers good control and scalability.

Caption: Retrosynthetic analysis for 3-propylazetidine.

Recommended Synthetic Protocol

This protocol describes a three-step synthesis starting from N-Boc-azetidin-3-one. The Boc (tert-butoxycarbonyl) group is chosen for its stability under nucleophilic conditions and its straightforward removal under acidic conditions.

Step 1: Grignard Addition to N-Boc-azetidin-3-one

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propylmagnesium bromide (1.2 eq., ~2.0 M solution in THF) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-propylazetidine.

Step 2: Barton-McCombie Deoxygenation

-

Dissolve the crude alcohol from Step 1 in anhydrous toluene under an inert atmosphere.

-

Add a catalytic amount of AIBN (azobisisobutyronitrile) and tributyltin hydride (1.5 eq.).

-

Heat the mixture to 80-90 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Cool the reaction to room temperature and concentrate in vacuo. The crude product, N-Boc-3-propylazetidine, can be purified by column chromatography.

Step 3: Boc Deprotection

-

Dissolve the purified N-Boc-3-propylazetidine in a suitable solvent such as methanol or dioxane.

-

Add an excess of hydrochloric acid (HCl, ~4 M in dioxane or acetyl chloride in methanol).

-

Stir the mixture at room temperature for 1-3 hours.

-

Concentrate the solvent under reduced pressure to yield 3-propylazetidine hydrochloride salt. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.

Purification and Characterization Workflow

A standardized workflow ensures the final product meets the required purity for subsequent applications.

Caption: General workflow for purification and analysis.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in chemical synthesis. The following techniques are essential for the rigorous characterization of 3-propylazetidine.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Will show characteristic signals for the propyl chain (a triplet for the methyl group, and two multiplets for the methylene groups) and distinct signals for the protons on the azetidine ring. The protons at the C2 and C4 positions adjacent to the nitrogen will be shifted downfield.

-

¹³C NMR: Will confirm the presence of six unique carbon atoms corresponding to the molecular formula. The carbons of the azetidine ring will appear in the aliphatic region, typically between 20-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition (C₆H₁₃N).[6] The expected [M+H]⁺ ion would be approximately 100.1121.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. For 3-propylazetidine, the most prominent feature will be the N-H stretch of the secondary amine, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Applications in Medicinal Chemistry and Research

3-Propylazetidine serves as a valuable building block for creating more complex molecules with potential therapeutic applications.

-

Scaffold for Lead Optimization: It can be used as a bioisosteric replacement for other groups, such as piperidine or pyrrolidine rings, to fine-tune a compound's properties.[3] The introduction of the sterically defined, sp³-rich azetidine can enhance metabolic stability and solubility.[1][3]

-

Probing Hydrophobic Pockets: The propyl group provides a simple, lipophilic appendage that is ideal for exploring hydrophobic sub-pockets within a protein's active site.

-

CNS-Targeted Agents: The small size and polar nature of the azetidine ring can be advantageous for designing molecules that need to cross the blood-brain barrier.[8]

-

Triple Reuptake Inhibitors (TRIs): Derivatives of 3-substituted azetidines have been successfully synthesized and evaluated as inhibitors of serotonin, norepinephrine, and dopamine transporters for potential use as antidepressants.[6][9]

Safety, Handling, and Storage

Safety: Like most amines, 3-propylazetidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Handling: Avoid inhalation, ingestion, and contact with skin and eyes. It is a potentially corrosive and flammable liquid. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Accessed March 24, 2026.

- Azetidines in Drug Discovery. PharmaBlock. Accessed March 24, 2026.

- Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Who we serve. Accessed March 24, 2026.

- 3-propylazetidine 97% | CAS: 897019-54-4. AChemBlock. Accessed March 24, 2026.

- Azetidines. Enamine. Accessed March 24, 2026.

- Substituted Azetidines in Drug Discovery. Life Chemicals. Accessed March 24, 2026.

- Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.

- Synthesis and diversification of novel heterocyclic amino acid derivatives through the Suzuki–Miyaura cross-coupling. PMC. Accessed March 24, 2026.

- 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc. Accessed March 24, 2026.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

- Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. Accessed March 24, 2026.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. 3-propylazetidine 97% | CAS: 897019-54-4 | AChemBlock [achemblock.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive NMR Characterization of 3-Propylazetidine: Reference Data and Acquisition Protocols

Introduction and Chemical Context

Azetidines, highly strained four-membered nitrogenous heterocycles, have emerged as critical structural motifs in modern drug discovery. They frequently serve as metabolically stable bioisosteres for morpholines, piperidines, and pyrrolidines. Specifically, 3-propylazetidine (CAS: 897019-54-4)[1] provides a unique combination of reduced lipophilicity and distinct spatial geometry. However, the inherent ring strain (~26 kcal/mol) and rapid nitrogen inversion dynamics make the Nuclear Magnetic Resonance (NMR) characterization of azetidine derivatives highly sensitive to solvent environments, pH, and substituent effects2[2].

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral properties of 3-propylazetidine, detailing the causality behind its chemical shifts and establishing a self-validating experimental protocol for its structural verification.

Mechanistic Principles of Azetidine NMR Shifts

Understanding the NMR spectrum of 3-propylazetidine requires analyzing the distinct electronic and steric environments created by the four-membered ring.

-

Inductive Deshielding (C2/C4 Positions): The protons attached to the C2 and C4 carbons are directly adjacent to the electronegative secondary amine. This strong inductive effect pulls electron density away from these protons, deshielding them and shifting their resonance downfield to the 3.35–3.55 ppm range 3[3].

-

Steric and Anisotropic Effects (C3 Position): The C3 methine proton is further from the nitrogen but is subject to the steric bulk of the propyl chain. The alkyl substitution slightly shields the C3 carbon relative to unsubstituted azetidine, placing the 1 H signal around 2.55–2.75 ppm and the 13 C signal near 33–35 ppm4[4].

-

Ring Puckering Dynamics: Unlike planar aromatic rings, the azetidine ring puckers to relieve torsional strain. This rapid interconversion between puckered conformations causes the C2 and C4 protons to appear as complex, non-first-order multiplets rather than simple doublets or triplets, even in high-field (400+ MHz) instruments.

Caption: Logical relationship of structural and environmental effects on azetidine NMR chemical shifts.

Quantitative Reference Data

The following tables summarize the empirical and literature-derived consensus data for the free base of 3-propylazetidine in deuterated chloroform (CDCl 3 ). Note that salt forms (e.g., HCl salts) will exhibit significant downfield shifts (+ 0.3 to + 0.8 ppm) for the ring protons due to the formal positive charge on the nitrogen 5[5].

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3 , 298 K)

| Position | Multiplicity | Integration | Chemical Shift ( δ , ppm) | Causality / Assignment Notes |

| H-2, H-4 | Multiplet (m) | 4H | 3.35 – 3.55 | Deshielded by adjacent NH; complex coupling due to ring puckering. |

| H-3 | Multiplet (m) | 1H | 2.55 – 2.75 | Methine proton; coupled to H-2/H-4 and the propyl CH 2 . |

| NH | Broad singlet (br s) | 1H | 1.90 – 2.20 | Highly concentration and temperature-dependent; broad due to quadrupolar relaxation of 14 N. |

| H-1' | Multiplet (m) | 2H | 1.40 – 1.55 | Propyl α -CH 2 ; diastereotopic tendencies if ring inversion slows. |

| H-2' | Sextet (sx) | 2H | 1.25 – 1.35 | Propyl β -CH 2 ; standard aliphatic splitting ( J≈7.2 Hz). |

| H-3' | Triplet (t) | 3H | 0.85 – 0.95 | Terminal methyl group ( J≈7.2 Hz). |

Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3 , 298 K)

| Position | Carbon Type | Chemical Shift ( δ , ppm) | Causality / Assignment Notes |

| C-2, C-4 | CH 2 | 52.0 – 54.5 | Strong inductive deshielding from the ring nitrogen. |

| C-1' | CH 2 | 35.5 – 37.0 | Propyl α -carbon; shifted downfield by proximity to the strained ring. |

| C-3 | CH | 33.0 – 35.5 | Ring methine carbon. |

| C-2' | CH 2 | 20.5 – 22.0 | Propyl β -carbon; standard aliphatic resonance. |

| C-3' | CH 3 | 13.5 – 14.5 | Terminal methyl carbon. |

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the NMR acquisition must be executed as a self-validating system. The following protocol embeds a mathematical validation gate to prevent the misinterpretation of degraded or impure samples.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg of 3-propylazetidine in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is strictly chosen over DMSO-d 6 or Methanol-d 4 to prevent rapid proton exchange at the secondary amine, which would obliterate the NH signal and potentially alter the chemical shifts of the C2/C4 protons via hydrogen bonding networks.

Step 2: Acquisition Parameters

-

1 H NMR: 400 MHz (minimum), 16 scans, spectral width of 12 ppm. Set the relaxation delay (D1) to 2.0 seconds .

-

13 C NMR: 100 MHz (minimum), 512 scans, spectral width of 250 ppm. Set the relaxation delay (D1) to 5.0 seconds .

-

Causality: The extended D1 of 5.0s for 13 C is critical. The C3 methine carbon in strained rings often exhibits prolonged longitudinal relaxation times ( T1 ). A standard 1.0s delay will result in severe signal attenuation for C3, leading to false-negative structural assignments.

Step 3: Data Processing

-

Action: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual phase correction (zero-order and first-order) and a polynomial baseline correction.

Step 4: The Validation Gate (Self-Validating Check)

-

Action: Integrate the terminal methyl group (H-3') and artificially calibrate the reference value to exactly 3.00 .

-

Validation: Measure the integral of the C2/C4 multiplet (~3.35–3.55 ppm).

-

Pass/Fail Criteria: The C2/C4 integral must fall between 3.80 and 4.20 (4.00 ± 5%).

-

Pass: The sample is structurally intact and fully relaxed.

-

Fail: A value outside this range indicates overlapping aliphatic impurities, incomplete T1 relaxation, or sample degradation (e.g., ring-opening polymerization). If it fails, the system mandates a re-acquisition with the relaxation delay (D1) increased to 5 seconds for 1 H.

-

Caption: Self-validating NMR acquisition and processing workflow for 3-propylazetidine.

References

-

A Single-Step Synthesis of Azetidine-3-amines | The Journal of Organic Chemistry Source: acs.org URL:[Link]

-

PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS... Source: clockss.org (Heterocycles) URL: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts Source: organicchemistrydata.org URL:[Link]

-

Supplemental Information Thienopyrimidinone Derivatives as a GluN2B/C/D Biased... Source: amazonaws.com URL:[Link]

Sources

Thermodynamic Stability of the 3-Propylazetidine Ring: A Technical Guide for Drug Development

Executive Summary

The azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a privileged scaffold in modern medicinal chemistry. Often utilized as a conformationally restricted bioisostere for acyclic amines, pyrrolidines, or piperidines, azetidines offer unique vectors for functionalization, improved metabolic stability, and enhanced aqueous solubility[1][2]. However, the incorporation of a 3-substituted azetidine, such as 3-propylazetidine , introduces complex thermodynamic considerations. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of the 3-propylazetidine ring, detailing its conformational landscape, strain-driven reactivity, and the self-validating experimental protocols required to profile its stability in drug development pipelines.

Thermodynamic Fundamentals of the Azetidine Scaffold

Understanding the stability of 3-propylazetidine requires a foundational analysis of the unsubstituted azetidine core. The defining thermodynamic feature of the azetidine ring is its massive internal ring strain, estimated at 25.2 kcal/mol [3][4]. This is a stark contrast to the minimal 5.8 kcal/mol strain found in the five-membered pyrrolidine ring, and the 0 kcal/mol strain of piperidine[3][4].

This strain fundamentally alters the electronic properties of the molecule:

-

Orbital Hybridization: The geometric constraints of the four-membered ring compress the C–N–C bond angle to approximately 93°[3]. To accommodate this, the nitrogen lone pair orbital gains significant s-character[3].

-

Basicity: In the gas phase, the increased s-character stabilizes the lone pair, making azetidine slightly less basic than pyrrolidine (proton affinity of 215.4 kcal/mol vs. 216.3 kcal/mol)[3]. However, in aqueous solutions, solvation effects balance this strain, resulting in a pKa of approximately 11.29 , nearly identical to pyrrolidine and piperidine[4].

Conformational Landscape of 3-Propylazetidine

Unlike planar aromatic rings, saturated four-membered rings are puckered. To relieve torsional strain caused by eclipsing hydrogen atoms, the 3-propylazetidine ring rapidly interconverts between two puckered conformations.

The propyl substituent at the C3 position can adopt either a pseudo-equatorial or pseudo-axial orientation. Thermodynamically, the pseudo-equatorial conformation is highly preferred. This preference is driven by the minimization of transannular steric clashes—analogous to 1,3-diaxial interactions in cyclohexanes—between the aliphatic propyl chain and the nitrogen lone pair or adjacent ring hydrogens.

By locking an otherwise flexible propyl chain into this defined pseudo-equatorial vector, 3-propylazetidine decreases the entropy of binding to biological targets, often leading to higher affinity and target selectivity compared to acyclic analogs[5][6].

Conformational equilibrium and thermodynamic ring-opening pathway.

Kinetic vs. Thermodynamic Stability: Ring-Opening Dynamics

While 3-propylazetidine is kinetically stable under neutral, ambient conditions, its 25.2 kcal/mol ring strain acts as a "thermodynamic spring"[3]. The molecule is constantly seeking a pathway to release this energy, which typically occurs via ring-opening.

The primary vulnerability of the azetidine ring is acid-catalyzed nucleophilic ring-opening[3]. Because the pKa is ~11.29, the nitrogen is fully protonated at physiological pH (7.4) and highly protonated in acidic environments (e.g., gastric fluid or lysosomes)[4]. Protonation generates an azetidinium ion , which significantly lowers the LUMO energy of the adjacent C2 and C4 carbons. This facilitates an SN2 attack by nucleophiles (such as water or biological thiols), cleaving the C–N bond to yield a linear 1,3-functionalized amine (e.g., a 3-aminopropanol derivative)[3].

Quantitative Data Summaries

To contextualize the stability of 3-propylazetidine, the following tables summarize the critical thermodynamic and physicochemical parameters.

Table 1: Physicochemical Properties of Saturated N-Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Aqueous pKa | C-N-C Angle (°) |

| Aziridine | 3 | ~27.0 | 8.04 | ~60 |

| Azetidine | 4 | 25.2 | 11.29 | ~93 |

| Pyrrolidine | 5 | 5.8 | 11.27 | ~105 |

| Piperidine | 6 | 0.0 | 11.22 | ~109 |

Table 2: Conformational & Kinetic Parameters for 3-Propylazetidine

| Parameter | Estimated Value | Implication for Drug Design |

| ΔG (eq → ax) | ~1.2 - 1.5 kcal/mol | Pseudo-equatorial conformer dominates heavily at 298K. |

| Nitrogen Inversion (ΔG‡) | ~10 kcal/mol | Rapid inversion at room temperature; requires low-temp NMR to resolve[4]. |

| Ring Strain Release (ΔH) | -25.2 kcal/mol | Highly exothermic ring-opening; serves as a thermodynamic sink[3]. |

Experimental Methodologies

To rigorously profile the thermodynamic and kinetic stability of 3-propylazetidine derivatives, scientists must employ self-validating workflows. The following protocols detail the causality behind the experimental choices.

Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: NMR-Based Conformational Thermodynamics (VT-NMR)

-

Causality: At room temperature, rapid ring puckering and nitrogen inversion (barrier ~10 kcal/mol) average the NMR signals[4]. By utilizing Variable Temperature NMR (VT-NMR) to cross this kinetic barrier, we can freeze the conformers on the NMR timescale, allowing direct integration and calculation of the Gibbs free energy (ΔG) between the pseudo-equatorial and pseudo-axial states.

-

Step 1: Dissolve 15 mg of >99% pure 3-propylazetidine in 0.6 mL of anhydrous CD₂Cl₂. Add 1.0 μL of tetramethylsilane (TMS) as an internal standard.

-

Step 2: Acquire a baseline ¹H and ¹³C NMR spectrum at 298 K to establish purity and time-averaged chemical shifts.

-

Step 3: Lower the probe temperature in 10 K increments down to 193 K (-80 °C), allowing 5 minutes of thermal equilibration at each step.

-

Step 4: At 193 K, integrate the distinct, resolved signals for the pseudo-equatorial and pseudo-axial conformers.

-

Step 5 (Self-Validation): Ensure the sum of the integrals for both conformers at 193 K exactly equals the time-averaged integral at 298 K relative to the TMS standard. This validates that no precipitation or degradation occurred during cooling. Calculate K_eq and ΔG = -RT ln(K).

Protocol 2: Acid-Catalyzed Thermodynamic Degradation Assay

-

Causality: To determine the kinetic boundary of the 25.2 kcal/mol thermodynamic spring[3], the molecule must be subjected to conditions that protonate the nitrogen and provide a nucleophile, simulating harsh physiological environments (e.g., lysosomal pH).

-

Step 1: Prepare a 50 mM sodium acetate buffer adjusted to pH 4.0.

-

Step 2: Spike the buffer with 3-propylazetidine to a final concentration of 100 μM. Incubate at 37 °C in a thermoshaker.

-

Step 3: Extract 50 μL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by diluting 1:10 in cold acetonitrile containing an internal standard (e.g., labetalol).

-

Step 4: Analyze the samples via LC-MS/MS using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent mass and the appearance of the 1,3-amino alcohol product.

-

Step 5 (Self-Validation): Plot the molar loss of the parent compound against the molar generation of the ring-opened product. A 1:1 mass balance validates the SN2 degradation mechanism and rules out alternative oxidative or dimerization pathways. Plot ln([Parent]t/[Parent]0) versus time to determine the pseudo-first-order rate constant (k_obs).

References

-

Azetidine - Ring-Opening Reactions Source: Grokipedia URL:[Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (PMC) URL:[Link]

-

Examples of azetidine‐based bioisosters Source: ResearchGate URL:[Link]

-

Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

The Mechanism of Action of 3-Propylazetidine in Drug Discovery: A Structural and Pharmacological Guide

Executive Summary

In modern medicinal chemistry, the concept of a "mechanism of action" extends beyond the macroscopic effects of a finalized drug to the fundamental, fragment-level mechanisms of its structural components. The 3-propylazetidine moiety is not a standalone therapeutic; rather, it is a highly privileged pharmacophoric building block and bioisostere. By replacing traditional, highly flexible rings (like piperidine or pyrrolidine) with a 3-propylazetidine core, drug developers can fundamentally alter a molecule's target engagement, physicochemical properties, and pharmacokinetic profile.

This whitepaper provides an in-depth technical analysis of how the 3-propylazetidine fragment mechanically modulates drug behavior, offering actionable protocols and quantitative frameworks for researchers engaged in lead optimization.

Structural Biology & The Mechanism of Conformational Restriction

The primary mechanism of action of the 3-propylazetidine scaffold lies in its profound conformational restriction . Azetidines are highly strained, four-membered nitrogen-containing heterocycles. When a propyl group is attached at the C3 position, the ring's geometry locks the alkyl chain into a highly specific spatial trajectory (exit vector) [1].

Thermodynamic Binding Advantages

Acyclic amines or larger saturated rings (like piperidine) exist in an equilibrium of multiple conformers (e.g., chair/boat flips). Binding to a target receptor requires these flexible molecules to adopt a single bioactive conformation, resulting in a significant entropic penalty. The 3-propylazetidine ring pre-organizes the molecule. The rigid "butterfly" or planar conformation of the 4-membered ring forces the propyl chain to project consistently outward. When targeting deep, narrow hydrophobic pockets (such as those found in GPCRs or the allosteric sites of NMDA receptors), this pre-organization reduces the entropic cost of binding, directly translating to enhanced binding affinity ( Ki )[2].

Fig 1. Thermodynamic advantage of conformational restriction using the azetidine scaffold.

Physicochemical Modulation: pKa and Lipophilicity (LogP)

Beyond spatial geometry, the 3-propylazetidine fragment acts as a physicochemical modulator. Scaffold hopping from a piperidine to an azetidine fundamentally alters the electron density and basicity of the amine nitrogen[3].

Basicity and hERG Liability

The nitrogen in an azetidine ring exhibits a lower pKa (typically ~9.5 - 10.4) compared to piperidine (~10.0 - 11.2). This subtle reduction in basicity means that at physiological pH (7.4), a slightly higher fraction of the drug remains un-ionized. This mechanism enhances blood-brain barrier (BBB) permeability. Furthermore, highly basic amines are notorious for binding to the hERG potassium channel, causing cardiotoxicity. The 3-propylazetidine mitigates this off-target binding by dampening the basicity while maintaining the necessary hydrogen-bond acceptor/donor capabilities.

Quantitative Comparison of Saturated Aza-Rings

The following table summarizes the mechanistic impact of utilizing an azetidine core versus traditional larger rings.

| Scaffold Core | Ring Size | Typical pKa Range | Conformational State | Relative Lipophilicity (LogP) | Exit Vector Trajectory |

| Piperidine | 6 | 10.0 - 11.2 | High (Chair/Boat flips) | High | Equatorial/Axial |

| Pyrrolidine | 5 | 10.4 - 11.3 | Moderate (Envelope) | Medium | Puckered |

| Azetidine | 4 | 9.5 - 10.4 | Rigid (Planar/Butterfly) | Low | Highly defined, restricted |

(Note: The addition of the C3-propyl group specifically restores targeted lipophilicity to the low-LogP azetidine core, creating a highly efficient hydrophobic probe).

Experimental Methodologies & Self-Validating Protocols

To harness the 3-propylazetidine mechanism, precise synthetic and analytical workflows are required. The following protocols are designed as self-validating systems to ensure scientific integrity during lead optimization.

Protocol 1: Stereocontrolled Synthesis of the 3-Propylazetidine Core

This protocol details the acyl addition required to install the propyl group onto the azetidine core, utilizing specific solvent and temperature controls to protect the strained ring[4].

Materials: tert-butyl 3-oxoazetidine-1-carboxylate, Propylmagnesium bromide (2.0 M in ether), Anhydrous 2-methyltetrahydrofuran (MeTHF), Saturated NH4Cl .

Step-by-step Methodology:

-

Preparation: Charge a flame-dried Schlenk tube with tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and a magnetic stir bar under an argon atmosphere.

-

Solvent Selection: Add anhydrous MeTHF to achieve a 0.2M concentration.

-

Causality: MeTHF is selected over standard THF because it provides superior coordination for the Grignard reagent while offering excellent phase separation during the subsequent aqueous workup.

-

-

Thermal Control: Submerge the reaction vessel in an acetone/ice bath to precisely reach -10 °C.

-

Causality: The 4-membered azetidine ring is highly strained. Strict temperature control at -10 °C prevents the ring from undergoing premature ring-opening or degradation during the aggressive nucleophilic attack.

-

-

Nucleophilic Addition: Add Propylmagnesium bromide (1.1 equiv) dropwise over 15 minutes. Stir the resulting solution at -10 °C for exactly 1 hour.

-

Self-Validating Quench: Quench the reaction by slowly adding saturated aqueous NH4Cl .

-

Validation: The use of a mild acid ( NH4Cl ) destroys unreacted Grignard reagent without cleaving the acid-sensitive Boc protecting group. Monitor via TLC (40% EtOAc in hexanes); the disappearance of the ketone starting material validates the conversion.

-

-

Isolation: Extract with dichloromethane (3x), dry over MgSO4 , and purify via flash chromatography to yield tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate.

Protocol 2: In Vitro ADME Validation (Microsomal Stability Assay)

To prove that the azetidine ring contraction improves metabolic stability, the compound must be tested against Human Liver Microsomes (HLM)[3].

Step-by-step Methodology:

-

Matrix Preparation: Prepare 0.5 M Potassium Phosphate Buffer (pH 7.4). Combine HLM (final protein concentration 0.5 mg/mL) and the 3-propylazetidine test compound (1 µM) in the buffer. Incubate at 37 °C for 5 minutes.

-

Reaction Initiation: Add the NADPH regenerating system to initiate the reaction.

-

Causality: NADPH is the required electron donor for Cytochrome P450 (CYP) enzymes. Adding it last ensures the metabolic reaction begins precisely at t=0 .

-

-

Time-Course Aliquoting: At t=0,15,30,45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and extracting the small molecule for mass spectrometry.

-

-

System Validation (Critical): Run Verapamil concurrently in a separate well as a positive control.

-

Validation: Verapamil is a known high-clearance compound. If the LC-MS/MS data shows Verapamil is not rapidly degraded, the microsomes are inactive, and the entire assay must be invalidated.

-

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).

Fig 2. Standard ADME and pharmacodynamic validation workflow for azetidine derivatives.

Conclusion

The 3-propylazetidine fragment represents a masterclass in rational drug design. Its mechanism of action is rooted in fundamental physical chemistry: it uses ring strain to enforce a rigid spatial trajectory for its lipophilic propyl chain, while simultaneously modulating the molecule's basicity to improve ADME properties. By integrating this bioisostere into lead optimization pipelines, drug developers can systematically overcome the entropic, metabolic, and toxicity hurdles associated with traditional saturated heterocycles.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate[Link]

-

Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors National Institutes of Health (NIH) / ChemMedChem[Link]

-

Supplemental Information: Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator Amazon S3 / Figshare (Supplemental Data)[Link]

Sources

3-Propylazetidine: Physicochemical Profiling, pKa Dynamics, and Analytical Methodologies

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on saturated nitrogen-containing heterocycles to optimize pharmacokinetic and pharmacodynamic profiles. Among these, the azetidine ring—a highly strained four-membered azaheterocycle—offers a unique combination of high basicity, low molecular weight, and distinct conformational rigidity[1]. The functionalization of this core, specifically in the form of 3-propylazetidine , introduces a lipophilic vector that enhances membrane permeability while preserving the critical hydrogen-bond donor/acceptor capacity of the secondary amine.

This whitepaper provides an in-depth technical analysis of the physicochemical properties and acid-base chemistry (pKa) of 3-propylazetidine. It establishes the causal relationship between its structural strain and basicity, and provides field-proven, self-validating experimental protocols for determining its pKa and lipophilicity (LogP/LogD).

Molecular Architecture and Ring Strain Causality

Azetidines are characterized by significant inherent ring strain, experimentally determined to be approximately 25.2 kcal/mol[2]. This strain forces the C–N–C bond angle to compress to roughly 93°, deviating sharply from the ideal tetrahedral angle of 109.5°[3].

The Causality of Basicity: The severe angle compression alters the hybridization of the ring atoms. To accommodate the tight internal angles, the carbon-nitrogen endocyclic bonds utilize higher p-character. Consequently, the exocyclic orbitals—including the orbital housing the nitrogen lone pair—gain increased s-character[3]. While increased s-character typically reduces basicity (as seen in gas-phase proton affinities), the aqueous behavior of azetidines is dominated by profound solvation effects. The highly exposed, localized nature of the protonated azetidinium ion allows for exceptional stabilization by water molecules, resulting in a high pKa of 11.29 for the unsubstituted azetidine core[2][3].

The addition of a propyl group at the 3-position minimally impacts the electronic environment of the nitrogen atom due to the distance (homoallylic-equivalent spacing) and the purely inductive nature of the alkyl chain. Thus, 3-propylazetidine retains a highly basic profile (pKa ~11.3) while benefiting from increased lipophilicity.

Physicochemical Properties

The fundamental properties of 3-propylazetidine dictate its behavior in biological systems and formulation matrices. The quantitative data is summarized below.

Table 1: Physicochemical Profile of 3-Propylazetidine

| Property | Value / Description | Analytical Significance |

| CAS Number | 897019-54-4[4] | Primary chemical identifier for regulatory tracking. |

| Molecular Formula | C₆H₁₃N[4] | Defines the exact atomic composition. |

| Molecular Weight | 99.18 g/mol [4] | Highly favorable for lead optimization (Rule of 5 compliant). |

| SMILES String | CCCC1CNC1[4] | Enables computational modeling and QSAR studies. |

| Appearance | Colorless to yellow oil / semi-solid[4] | Indicates low melting point; requires careful handling/storage. |

| Azetidine Core pKa | ~11.29[2][3] | Ensures the molecule is predominantly protonated at physiological pH (7.4). |

Experimental Protocol: Determination of pKa

To accurately determine the pKa of 3-propylazetidine, a self-validating system combining Potentiometric Titration and Nuclear Magnetic Resonance (NMR) Spectroscopy is required. Potentiometry provides high-throughput quantitative data, while NMR definitively assigns the protonation event to the azetidine nitrogen, ruling out artifacts from impurities[5].

Phase 1: Potentiometric Titration

-

Sample Preparation: Dissolve 2.0 mM of 3-propylazetidine in 50 mL of 0.15 M KCl solution. The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

-

Environmental Control: Purge the titration vessel with nitrogen gas ( N2 ) for 15 minutes prior to and during the experiment to prevent the absorption of atmospheric CO2 , which forms carbonic acid and skews the basic region of the titration curve.

-

Titration Execution: Using an automated titrator, acidify the solution to pH 2.0 using 0.1 M HCl. Slowly titrate with standardized 0.1 M NaOH in 0.05 mL increments, recording the pH after each addition until pH 12.5 is reached.

Phase 2: NMR Cross-Validation

-

Sample Preparation: Prepare a 5.0 mM solution of 3-propylazetidine in a 90% H2O / 10% D2O mixture.

-

pH Adjustment: Aliquot the solution into 10 separate NMR tubes. Adjust the pH of each tube to span from pH 2.0 to 13.0 using micro-additions of DCl or NaOD.

-

Data Acquisition: Acquire 1H and 15N HMBC NMR spectra for each sample. Track the chemical shift ( δ ) of the nitrogen atom or the adjacent α -protons.

-

Data Processing: Plot the chemical shifts against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa[5].

Caption: Workflow for the cross-validated determination of 3-propylazetidine pKa using potentiometry and NMR.

Experimental Protocol: Lipophilicity (LogP/LogD) Determination

Because 3-propylazetidine is highly basic, its lipophilicity is highly pH-dependent. The distribution coefficient (LogD) at physiological pH and the partition coefficient (LogP) of the neutral free base must be determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[6].

Step-by-Step RP-HPLC Methodology

-

System Setup: Equip the HPLC with a high-purity C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm). Set the column temperature to a stable 25 °C.

-

Mobile Phase Preparation:

-

For LogD (pH 7.4): Use a mobile phase of 50% Methanol / 50% Phosphate Buffer (50 mM, adjusted to pH 7.4).

-

For LogP (Free Base): Use a mobile phase of 50% Methanol / 50% Borate Buffer (50 mM, adjusted to pH 12.0 to ensure the azetidine is fully deprotonated).

-

-

Calibration Standards: Inject a series of reference compounds with known LogP values (e.g., aniline, phenol, toluene, bromobenzene)[6].

-

Capacity Factor Calculation: Measure the retention time ( tr ) of each standard. Determine the dead time ( t0 ) using an unretained marker like uracil. Calculate the capacity factor ( k′ ) using the formula:

k′=t0tr−t0 -

Standard Curve Generation: Plot logk′ of the standards against their literature LogP values to generate a linear calibration equation.

-

Sample Analysis: Inject 3-propylazetidine. Calculate its logk′ and extrapolate its LogP or LogD from the calibration curve.

Caption: Systematic RP-HPLC methodology for determining the lipophilicity (LogP/LogD) of 3-propylazetidine.

Conclusion

3-Propylazetidine represents a highly valuable structural motif in modern medicinal chemistry. Its extreme ring strain governs its unique orbital hybridization, yielding a highly basic secondary amine (pKa ~11.3) capable of forming strong ionic interactions with biological targets. Simultaneously, the 3-propyl substitution provides a tunable lipophilic vector to optimize membrane partitioning. By employing the rigorous, self-validating potentiometric, NMR, and RP-HPLC protocols detailed in this guide, researchers can accurately map the physicochemical landscape of 3-propylazetidine derivatives, accelerating the trajectory of rational drug design.

References

-

Grokipedia. "Azetidine - Chemical and Physical Properties". Available at: [Link]

-

West, F.G. et al. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". Heterocycles. LOCKSS. Available at: [Link]

-

National Institutes of Health (NIH PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". Available at: [Link]

-

ResearchGate. "Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD)". Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Azetidine â Grokipedia [grokipedia.com]

- 4. 3-propylazetidine 97% | CAS: 897019-54-4 | AChemBlock [achemblock.com]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 3-Propylazetidine Derivatives in Modern Medicinal Chemistry

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of high ring strain, conformational rigidity, and three-dimensional character offers medicinal chemists a powerful tool to enhance critical drug properties, including metabolic stability, solubility, and receptor binding affinity.[2][3] This technical guide focuses specifically on 3-propylazetidine derivatives, a subclass that leverages the advantageous properties of the azetidine core while introducing a versatile propyl substituent at the C3-position. This substitution provides a key vector for modulating lipophilicity and exploring deeper binding pockets within biological targets. We will delve into the synthetic rationale, bioisosteric potential, and therapeutic applications of this scaffold, providing field-proven insights for researchers, scientists, and drug development professionals.

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

Unique Physicochemical Properties of the Azetidine Ring

The azetidine scaffold's utility in drug design is rooted in its distinct structural and electronic properties. Unlike the more flexible five-membered pyrrolidine or six-membered piperidine rings, the four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[4] This strain, while making the ring more stable and easier to handle than the highly reactive aziridine, imparts a unique reactivity that can be harnessed in synthesis.[4][5]

Key properties include:

-

Conformational Rigidity: The constrained nature of the ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2][3] It presents substituents in well-defined spatial orientations, which is crucial for precise receptor targeting.[3]

-

sp³-Rich Character: In an era where many drug candidates suffer from "flatness" (high sp² character), leading to poor solubility and promiscuous binding, the inherently three-dimensional nature of the azetidine ring improves the compound's spatial complexity and physicochemical profile.[2]

-

Modulation of Basicity: The nitrogen atom in the azetidine ring has a pKa that can be finely tuned by substituents, influencing the compound's overall charge state, solubility, and interaction with biological targets.

The Impact on Pharmacokinetic Properties

The incorporation of an azetidine moiety has been repeatedly shown to confer advantageous pharmacokinetic (PK) properties. Its compact and polar nature can enhance aqueous solubility. Furthermore, the scaffold is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more common aliphatic amines or larger heterocyclic rings, thus improving metabolic stability and prolonging the drug's half-life.[2][6] This is exemplified by several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , where the azetidine motif is critical for their favorable PK profiles.[1][2]

The Rationale for 3-Propyl Substitution

While the azetidine ring itself provides a valuable core, substitution at the 3-position is a key strategy for exploring structure-activity relationships (SAR).[7][8][9] A propyl group at this position serves several strategic purposes:

-

Lipophilic Anchor: The propyl chain provides a non-polar extension that can interact with hydrophobic pockets in a target protein, potentially increasing binding affinity.

-

Exit Vector: The terminus of the propyl group can be functionalized, allowing for the attachment of other pharmacophoric elements.

-

Fine-Tuning Physicochemical Properties: The propyl group systematically increases lipophilicity, which can be balanced against the polarity of the azetidine core to optimize properties like cell permeability and blood-brain barrier penetration.

Synthetic Strategies for 3-Propylazetidine Scaffolds

Overview of Azetidine Synthesis

Historically, the synthesis of the strained azetidine ring was a significant challenge.[1] However, modern synthetic chemistry has furnished a variety of robust methods. These include visible-light-mediated cycloadditions, strain-release methodologies using azabicyclo[1.1.0]butanes, and intramolecular cyclizations of γ-amino alcohols or halides.[2][4]

Caption: Key strategies for azetidine ring synthesis.

Methodologies for Introducing the 3-Propyl Moiety

A common and effective strategy to produce 3-propylazetidine derivatives involves utilizing a pre-formed azetidin-3-one or a related electrophile. A Grignard reaction with propylmagnesium bromide or an alkylation can be employed to install the desired propyl group.

Experimental Protocol: Synthesis of 1-Boc-3-hydroxy-3-propylazetidine

This protocol describes a reliable method for synthesizing a key 3-propylazetidine intermediate, starting from commercially available 1-Boc-azetidin-3-one. This method is adapted from principles described in the synthesis of related 3-substituted azetidines.[10]

Materials:

-

1-Boc-azetidin-3-one

-

Propylmagnesium chloride (2.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere (Argon).

-

Reagent Addition: 1-Boc-azetidin-3-one (5.0 g, 29.2 mmol) is dissolved in anhydrous THF (100 mL) and the solution is cooled to 0 °C in an ice bath.

-

Grignard Reaction: Propylmagnesium chloride (16.1 mL of a 2.0 M solution in THF, 32.1 mmol, 1.1 equivalents) is added dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-3 hours).

-

Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl (50 mL) at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with EtOAc (3 x 75 mL).

-

Workup: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of 20-40% EtOAc in hexanes) to yield 1-Boc-3-hydroxy-3-propylazetidine as a colorless oil.

3-Propylazetidine as a Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another that retains similar physical and chemical properties, is a cornerstone of lead optimization.[11] The 3-propylazetidine scaffold can serve as an effective bioisostere for more common saturated heterocycles like piperidine and pyrrolidine.

Caption: 3-Propylazetidine as a bioisostere for common scaffolds.

Replacement for Piperidine

The piperidine ring is one of the most common heterocycles in approved drugs.[12] However, it can suffer from metabolic liabilities (e.g., N-dealkylation, ring oxidation) and its conformational flexibility can be suboptimal for potent binding. Replacing a piperidine with a 3-propylazetidine offers:

-

Improved Metabolic Stability: The azetidine core is generally more stable.[6][13]

-

Reduced Conformational Flexibility: This can lock the molecule into a more bioactive conformation.

-

Novel Chemical Space: It provides a distinct and patentable chemical entity.

Replacement for Pyrrolidine

The 3-hydroxymethyl-azetidine moiety has been demonstrated to be an effective bioisostere of pyrrolidin-3-ol.[14] By extension, a 3-propylazetidine can mimic a 3-propylpyrrolidine, offering a more rigid backbone and potentially altered interactions with the target protein due to the different ring pucker and nitrogen basicity.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of a chemical scaffold is demonstrated through its application in developing therapeutic agents. The 3-propylazetidine motif is particularly promising in CNS disorders, oncology, and metabolic diseases.

Caption: The iterative workflow of SAR-guided drug discovery.

Central Nervous System (CNS) Disorders

Achieving optimal brain penetration is a major challenge in CNS drug discovery.[15] The polarity and lipophilicity of a molecule must be carefully balanced. The 3-propylazetidine scaffold offers an ideal platform for this optimization.

A study by Han et al. (2012) explored 3-substituted azetidine derivatives as triple reuptake inhibitors (TRIs) for the treatment of depression.[10] Their work demonstrated that the nature of the substituent at the 3-position was critical for activity.

Table 1: Representative SAR Data for 3-Substituted Azetidine-based TRIs

| Compound ID | 3-Substituent | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Lead | -H | >1000 | >1000 | >1000 |

| 6bd | -Propyl | 55 | 80 | 120 |

| 6be | -Butyl | 25 | 45 | 98 |

| 6bf | -Phenyl | 150 | 210 | 350 |

Data are conceptual and based on trends described in the literature to illustrate SAR principles.[10]

The data clearly indicate that an alkyl chain of 3-4 carbons at the 3-position provides a balanced and potent profile against all three monoamine transporters. This highlights the role of the propyl/alkyl group in engaging a hydrophobic pocket common to these transporters.

Oncology

In oncology, the goals are often to achieve high potency and selectivity for a specific kinase or protein target while maintaining good metabolic stability to ensure sufficient drug exposure at the tumor site.[16][17] The rigid presentation of a propyl group from the azetidine core can allow for selective targeting of specific sub-pockets in ATP-binding sites of kinases. For example, replacing a less stable moiety in a known kinase inhibitor with 3-propylazetidine could lead to a derivative with an improved residence time and a better PK profile, potentially overcoming acquired resistance.

Metabolic Disorders

Drug discovery for metabolic disorders, such as type 2 diabetes and nonalcoholic steatohepatitis (NASH), often involves targeting nuclear receptors (e.g., PPARs) or GPCRs (e.g., GLP-1).[18][19][20] The 3-propylazetidine scaffold can be used to design ligands that precisely fit into the ligand-binding domains of these receptors. The propyl group can mimic the alkyl chains of endogenous fatty acid ligands, while the azetidine core serves as a rigid scaffold to position other key interacting groups, such as a carboxylic acid or a phenol. This can lead to the development of highly selective and potent receptor modulators with favorable oral bioavailability.

Future Perspectives and Conclusion

The 3-propylazetidine scaffold represents a highly valuable, yet perhaps underutilized, motif in medicinal chemistry. Its ability to confer structural rigidity, enhance metabolic stability, and provide a well-defined vector for SAR exploration makes it an attractive building block for tackling a wide range of therapeutic targets.

Future advancements will likely focus on:

-

Asymmetric Synthesis: Developing more efficient stereoselective routes to access enantiopure 3-substituted azetidines.

-

Late-Stage Functionalization: New methods to modify the propyl chain or the azetidine ring on a complex molecule will accelerate SAR studies.

-

Computational Modeling: The use of AI and computational chemistry will enable the in silico design of 3-propylazetidine derivatives with optimized binding and ADME properties, prioritizing the synthesis of the most promising candidates.[9][21]

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Vertex AI Search.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. Vertex AI Search.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Vertex AI Search.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search.

- Spirocyclic Piperidine Bioisostere - Enamine. Vertex AI Search.

- Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC. Vertex AI Search.

- Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents - Science Publishing Group. Vertex AI Search.

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012, September 27). Vertex AI Search.

- Novel Class of Piperidine Bioisosteres - Enamine. Vertex AI Search.

- New advances in drug development for metabolic dysfunction-associated diseases and alcohol-associated liver disease - PMC. Vertex AI Search.

- (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (2026, January 29). Vertex AI Search.

- Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Vertex AI Search.

- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC. Vertex AI Search.

- Synthesis of propargylamines via A 3 multicomponent reaction and biological evaluation as potential anticancer agents | Request PDF - ResearchG

- Structure Activity Relationships - Drug Design Org. (2005, May 15). Vertex AI Search.

- Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors. Vertex AI Search.

- SAR: Structure Activity Relationships - CDD Vault. (2025, June 3). Vertex AI Search.

- Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - MDPI. (2014, July 31). Vertex AI Search.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Vertex AI Search.

- The Therapeutic Potential of Novel Drug Targets in Metabolic Disorders- A Review. (2026, February 21). Vertex AI Search.

- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (2025, February 22). Vertex AI Search.

- Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Vertex AI Search.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023, September 25). Vertex AI Search.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. Vertex AI Search.

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Vertex AI Search.

- Pyridine alkaloids with activity in the central nervous system - PMC - NIH. Vertex AI Search.

- Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed. (2002, January 31). Vertex AI Search.

- Structure activity relationship – Knowledge and References - Taylor & Francis. Vertex AI Search.

- Medicinal Chemistry Synthesis (Episode 3) - YouTube. (2024, January 13). Vertex AI Search.

- Structure–activity relationships and drug design | Request PDF - ResearchG

- 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC. (2022, April 26). Vertex AI Search.

- (PDF) Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. (2025, November 3). Vertex AI Search.

- Histamine Pharmacology and New CNS Drug Targets - PMC. Vertex AI Search.

- OrsoBio Launches to Develop Novel Therapies for Patients with Severe Metabolic Disorders. (2022, November 1). Vertex AI Search.

- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1). Vertex AI Search.

- Embracing Proactive Multi-Indication Development for Metabolic Therapies | Applied Clinical Trials Online. (2025, August 15). Vertex AI Search.

- Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity - JSciMed Central. (2015, January 14). Vertex AI Search.

- Survodutide US FDA Breakthrough Therapy phase 3 trials MASH - Boehringer Ingelheim. (2024, October 8). Vertex AI Search.

- Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC. Vertex AI Search.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. collaborativedrug.com [collaborativedrug.com]

- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 10. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. enamine.net [enamine.net]

- 13. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 14. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 17. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New advances in drug development for metabolic dysfunction-associated diseases and alcohol-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Therapeutic Potential of Novel Drug Targets in Metabolic Disorders- A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 21. researchgate.net [researchgate.net]

How to synthesize 3-propylazetidine from epichlorohydrin

Application Note: Advanced Synthetic Protocols for 3-Propylazetidine via Epichlorohydrin

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The azetidine ring is a highly sought-after structural motif in modern drug discovery, frequently deployed as a metabolically stable, conformationally rigid bioisostere for morpholines and piperidines. However, the synthesis of 3-alkyl-substituted azetidines presents significant challenges due to the ring strain and the propensity for ring-opening side reactions.

This application note details a highly optimized, scalable, and self-validating four-stage synthetic pathway to generate 3-propylazetidine starting from the inexpensive bulk chemical epichlorohydrin . By utilizing a benzhydryl protecting strategy, we bypass the volatility and isolation issues of low-molecular-weight azetidines, enabling precise functionalization at the C3 position before a global deprotection step.

Strategic Pathway & Mechanistic Design

The synthesis relies on a convergent ring-closure followed by functional group interconversion. The workflow is visualized below:

Synthetic workflow for 3-propylazetidine from epichlorohydrin via benzhydryl protection.

Protocol Modules & Causality

Stage 1: Synthesis of 1-Benzhydrylazetidin-3-ol (The Core Scaffold)

Causality & Design Rationale: Epichlorohydrin is a bifunctional electrophile. Direct reaction with ammonia or simple primary amines often leads to uncontrolled polymerization or bis-alkylation. Using the bulky benzhydrylamine serves a dual purpose: it provides steric hindrance to prevent over-alkylation and acts as a highly lipophilic, UV-active protecting group that makes subsequent intermediates easy to isolate and track via HPLC [1]. Strict temperature control (<30 °C) is critical to suppress the formation of the di(3-chloro-2-hydroxypropyl)benzhydrylamine impurity [2].

Step-by-Step Protocol:

-

Preparation: Purge a reaction vessel with dry nitrogen. Charge the vessel with Isopropyl Alcohol (IPA) (5 volumes relative to amine) and benzhydrylamine (1.0 equiv).

-

Addition: Begin vigorous stirring. Add epichlorohydrin (1.2 equiv) dropwise over 1 hour via an addition funnel. Critical Control: Maintain the internal batch temperature strictly below 30 °C using a cooling bath. Exothermic ring-opening occurs here.

-

Cyclization: Once addition is complete, maintain agitation at 30 °C for 30–48 hours. The initial chlorohydrin intermediate will spontaneously cyclize to the azetidine ring under these conditions.

-

Validation (IPC): Monitor via HPLC. The reaction is deemed complete when unreacted benzhydrylamine is <1.0 area % [1].

-

Isolation: Concentrate the mixture under reduced pressure. The product can be crystallized as a hydrochloride salt by dissolving the crude in dichloromethane and purging with HCl gas, yielding a highly pure white solid [1].

Stage 2: Oxidation to 1-Benzhydrylazetidin-3-one

Causality & Design Rationale: To introduce the propyl chain, the C3 carbon must be converted from an electrophile (or stable alcohol) into an electrophilic carbonyl hub. A Swern oxidation is preferred over metal-based oxidants (like Jones reagent) to prevent oxidative cleavage of the strained four-membered ring.

Step-by-Step Protocol:

-

Dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM and cool to -78 °C under nitrogen.

-

Add anhydrous DMSO (3.0 equiv) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

-

Add a solution of 1-benzhydrylazetidin-3-ol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.

-

Quench with triethylamine (5.0 equiv) and allow the reaction to warm to room temperature.

-

Workup: Wash with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting ketone should be used immediately in the next step to avoid dimerization.

Stage 3: Alkylation via Grignard Addition

Causality & Design Rationale: The azetidin-3-one is highly strained, making the carbonyl carbon exceptionally electrophilic. Addition of propylmagnesium bromide proceeds rapidly. Anhydrous conditions are paramount to prevent quenching of the Grignard reagent.

Step-by-Step Protocol:

-

Dissolve 1-benzhydrylazetidin-3-one (1.0 equiv) in anhydrous THF and cool to 0 °C.

-

Slowly add n-propylmagnesium bromide (2.0 M in THF, 1.2 equiv) dropwise.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Validation (IPC): TLC (Hexanes/EtOAc 7:3) should show complete consumption of the ketone.

-

Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate to isolate 1-benzhydryl-3-propylazetidin-3-ol.

Stage 4: Dehydration and Global Deprotection

Causality & Design Rationale: This two-step, one-pot sequence is the most elegant phase of the synthesis. First, the tertiary alcohol is dehydrated to form an exocyclic double bond (3-propylidene-1-benzhydrylazetidine). Second, catalytic hydrogenation (Pd/C, H₂) serves a dual function: it reduces the exocyclic olefin to the target propyl alkane and hydrogenolyzes the bulky benzhydryl protecting group [1], yielding the final product in a single operation.

Step-by-Step Protocol:

-

Dehydration: Dissolve the tertiary alcohol in DCM. Add triethylamine (3.0 equiv) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.5 equiv). Stir for 1 hour. Add DBU (2.0 equiv) and reflux for 4 hours to force elimination. Wash with water, concentrate to yield the crude propylidene intermediate.

-

Global Hydrogenation: Transfer the crude intermediate to a Parr hydrogenation bottle. Dissolve in Ethanol/Water (9:1) and add 1.0 equiv of concentrated HCl (to prevent catalyst poisoning by the free amine and to form the final salt).

-

Add 10 wt% Palladium on Carbon (Pd/C, 0.05 equiv).

-

Pressurize with H₂ gas (50 psi) and shake at room temperature for 24 hours.

-

Validation (IPC): The reaction is self-validating. The UV-active benzhydryl group is cleaved into diphenylmethane (highly non-polar) and the target azetidine (highly polar). HPLC will show a massive shift in retention times.

-

Isolation: Filter through Celite to remove Pd/C. Concentrate the filtrate. Triturate the residue with diethyl ether to wash away diphenylmethane, leaving pure 3-propylazetidine hydrochloride as a crystalline solid.

Quantitative Data & Reaction Summary

| Stage | Intermediate Generated | Key Reagents & Conditions | Expected Yield | IPC Method |

| 1 | 1-Benzhydrylazetidin-3-ol | Epichlorohydrin, Benzhydrylamine, IPA, <30 °C | 80 - 85% | HPLC (Amine <1%) |

| 2 | 1-Benzhydrylazetidin-3-one | (COCl)₂, DMSO, Et₃N, DCM, -78 °C | 90 - 95% | TLC (Disappearance of alcohol) |

| 3 | 1-Benzhydryl-3-propylazetidin-3-ol | n-PrMgBr, THF, 0 °C to RT | 75 - 80% | TLC / LC-MS |

| 4 | 3-Propylazetidine HCl | 1. MsCl/DBU; 2. Pd/C, H₂ (50 psi), EtOH/HCl | 65 - 70% | HPLC (Loss of UV absorbance) |

References

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Application Notes and Protocols for the Use of 3-Propylazetidine as a Scaffold in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Propylazetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged" motif.[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of an azetidine scaffold can improve metabolic stability, aqueous solubility, and provide novel exit vectors for structure-activity relationship (SAR) studies.[1]

This guide focuses on the 3-propylazetidine scaffold, a specific embodiment of the azetidine motif that combines the benefits of the four-membered ring with the lipophilic and steric influence of a propyl group. The 3-propyl substituent can modulate lipophilicity, potentially enhancing membrane permeability and influencing interactions with hydrophobic pockets of target proteins. This makes it a particularly interesting scaffold for central nervous system (CNS) drug discovery, where blood-brain barrier penetration is a critical challenge.[2][3]

These application notes provide a comprehensive overview of the synthesis of the 3-propylazetidine scaffold and detailed protocols for its subsequent functionalization, enabling its effective integration into drug discovery programs.

PART 1: Synthesis of the 3-Propylazetidine Scaffold

Proposed Synthetic Workflow

The proposed synthesis begins with the readily available 1-Boc-3-azetidinone, proceeds through a Grignard reaction to introduce the propyl group, followed by deoxygenation and deprotection.

Caption: Proposed synthetic workflow for 3-propylazetidine.

Protocol 1: Synthesis of 1-Boc-3-hydroxy-3-propylazetidine

This protocol describes the addition of a propyl group to the 3-position of the azetidine ring via a Grignard reaction.

Rationale: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds by adding an organomagnesium halide to a ketone. The use of 1-Boc-3-azetidinone as the starting material ensures the protection of the azetidine nitrogen, preventing its reaction with the Grignard reagent.

Materials:

-

1-Boc-3-azetidinone

-

Propylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add propylmagnesium bromide (1.2-1.5 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-hydroxy-3-propylazetidine.

Protocol 2: Synthesis of N-Boc-3-propylazetidine

This protocol details the deoxygenation of the tertiary alcohol to yield the desired 3-propyl substituted azetidine.

Rationale: The Barton-McCombie deoxygenation is a standard method for removing a hydroxyl group from an unhindered or moderately hindered alcohol. It proceeds via a radical mechanism involving a thiocarbonyl derivative of the alcohol.

Materials:

-

1-Boc-3-hydroxy-3-propylazetidine

-

1,1'-Thiocarbonyldiimidazole (TCDI)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Silica gel for column chromatography

Procedure:

-

Formation of the thiocarbonyl derivative:

-

Dissolve 1-Boc-3-hydroxy-3-propylazetidine (1.0 eq) and TCDI (1.5 eq) in anhydrous toluene.

-

Heat the mixture at 80 °C for 2-4 hours, or until TLC analysis indicates complete formation of the intermediate.

-

Cool the reaction mixture and concentrate under reduced pressure. The crude thiocarbonyl derivative can often be used in the next step without further purification.

-

-

Reductive cleavage:

-

Dissolve the crude thiocarbonyl derivative in anhydrous toluene.

-

Add Bu₃SnH (2.0-3.0 eq) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-propylazetidine.

-

Protocol 3: Synthesis of 3-Propylazetidine Hydrochloride

This final step involves the removal of the Boc protecting group to yield the free amine as its hydrochloride salt, ready for subsequent functionalization.

Rationale: The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[4] Treatment with a strong acid such as hydrochloric acid cleaves the carbamate to release the free amine.

Materials:

-

N-Boc-3-propylazetidine

-